2,4,4-Trimethylpentane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

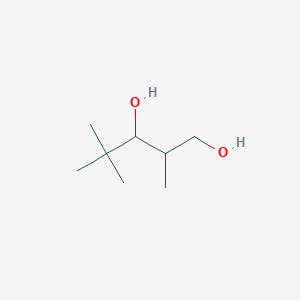

2,4,4-Trimethylpentane-1,3-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its versatility in various chemical reactions and applications across different fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpentane-1,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,4,4-trimethylpentane-1,3-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding diketone. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,4-Trimethylpentane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced further to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halogens.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Aplicaciones Científicas De Investigación

Coatings and Paints

TMPD serves as a coalescing agent in water-based coatings and paints. It enhances film formation, adhesion, and durability. The compound's ability to improve the flow and leveling of paints makes it essential in this industry.

Adhesives and Sealants

In adhesive formulations, TMPD acts as a plasticizer and humectant , improving flexibility and moisture resistance of adhesive bonds. This enhances the performance of sealants used in construction and automotive applications.

Ink Industry

TMPD is utilized in the ink industry as a solvent and viscosity modifier , particularly in lithographic and flexographic printing processes. It aids in pigment dispersion and ensures smooth ink flow.

Personal Care Products

In personal care formulations, TMPD functions as a humectant and emollient , providing moisturizing properties to lotions, creams, and hair care products.

Industrial Cleaners

The compound is employed in industrial cleaning formulations due to its effectiveness as a solvent and degreasing agent , capable of removing oils and residues from surfaces.

Textile Finishing

In the textile industry, TMPD is used as a softening agent that improves the feel and drape of fabrics while enhancing crease resistance.

Plastics Industry

TMPD acts as a plasticizer in polymer formulations, improving flexibility and impact resistance in plastic products.

Hydraulic Fluids

As a component in hydraulic fluids, TMPD provides lubrication and corrosion protection for automotive and industrial systems.

Antifreeze Formulations

TMPD is included in antifreeze formulations to lower the freezing point of coolants while providing corrosion protection to engines.

Scientific Research Applications

TMPD's versatility extends into scientific research:

- Organic Synthesis : It serves as a building block for polymers and resins.

- Biochemical Assays : TMPD is used as a solvent for various biochemical reactions.

- Pharmaceuticals : It acts as an intermediate for producing active pharmaceutical ingredients.

Toxicological Profile

Research indicates that TMPD is classified as "slightly toxic." Key findings from studies include:

| Study | Findings |

|---|---|

| Eastman (1992) | No significant reproductive performance impact noted in animal studies. |

| ECHA (2018) | Identified moderate eye irritation; slight skin irritation reported. |

| Nature Study (2022) | Suggests potential endocrine-disrupting effects linked to similar compounds. |

Case Study 1: Coatings Application

A study on water-based coatings demonstrated that incorporating TMPD improved film formation significantly compared to traditional solvents. This resulted in enhanced durability under environmental stress conditions.

Case Study 2: Toxicity Assessment

Subchronic toxicity studies involving related compounds indicated liver and kidney involvement as target organs for toxicity. Although specific studies on TMPD are scarce, these findings suggest caution regarding exposure levels.

Case Study 3: Biochemical Assays

TMPD has been effectively used as a solvent in various biochemical assays, facilitating reactions while maintaining stability under laboratory conditions.

Mecanismo De Acción

The mechanism by which 2,4,4-trimethylpentane-1,3-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

2,4,4-Trimethylpentane-1,3-diol can be compared with other similar diols, such as:

1,2-Propanediol (Propylene glycol): A common diol used in antifreeze and as a food additive. It has a simpler structure and different physical properties.

1,3-Butanediol: Used in the production of plastics and as a solvent. It has a different carbon chain length and branching pattern.

2,2,4-Trimethyl-1,3-pentanediol: A closely related compound with similar applications but slightly different reactivity due to the position of the hydroxyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Actividad Biológica

2,4,4-Trimethylpentane-1,3-diol (TMPD) is an organic compound characterized by its two hydroxyl groups and a branched hydrocarbon structure. With the molecular formula C8H18O2, TMPD is utilized in various industrial applications, including the synthesis of polymers and as a solvent in biochemical assays. This article delves into the biological activity of TMPD, exploring its mechanisms of action, toxicity profiles, and potential health implications.

TMPD can be synthesized through several methods, most commonly via the hydrogenation of 2,4,4-trimethylpentane-1,3-dione using catalysts such as palladium on carbon (Pd/C) under controlled conditions. The compound exhibits typical diol reactivity, participating in oxidation and reduction reactions as well as nucleophilic substitutions.

Biological Activity Overview

TMPD's biological activity has been studied primarily in the context of its use as a solvent and intermediate in pharmaceutical applications. Its interactions with biological systems can influence metabolic pathways and cellular processes.

The biological effects of TMPD are largely attributed to its ability to interact with various enzymes and biomolecules. The hydroxyl groups can act as nucleophiles in biochemical reactions, potentially affecting enzyme activity and signaling pathways.

Toxicological Profile

Research indicates that TMPD is classified as "slightly toxic." In animal studies, moderate eye irritation was observed in rabbits, while skin irritation was minimal. The compound's safety profile suggests that exposure levels should be monitored to prevent adverse effects.

| Study | Findings |

|---|---|

| Eastman (1992) | No significant reproductive performance impact noted in animal studies. |

| ECHA (2018) | Identified moderate eye irritation; slight skin irritation reported. |

| Nature Study (2022) | Suggests potential endocrine-disrupting effects linked to similar compounds. |

Case Study 2: Toxicity in Animal Models

Subchronic toxicity studies involving related compounds indicated liver and kidney involvement as target organs for toxicity. Although specific studies on TMPD are scarce, these findings suggest caution in exposure assessments.

Case Study 3: Biochemical Assays

In biochemical contexts, TMPD has been used as a solvent for various assays. Its role in facilitating reactions while maintaining stability highlights its utility in laboratory settings.

Comparative Analysis with Similar Compounds

TMPD can be compared with other diols such as 1,2-Propanediol and 1,3-Butanediol. The following table summarizes key differences:

| Property | TMPD | 1,2-Propanediol | 1,3-Butanediol |

|---|---|---|---|

| Molecular Formula | C8H18O2 | C3H8O2 | C4H10O2 |

| Hydroxyl Groups | 2 | 2 | 2 |

| Toxicity Level | Slightly toxic | Generally recognized as safe | Low toxicity |

| Common Uses | Solvent, polymer synthesis | Food additive | Solvent, plasticizer |

Propiedades

IUPAC Name |

2,4,4-trimethylpentane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-6(5-9)7(10)8(2,3)4/h6-7,9-10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKQSAYLQSMHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.